Bis(2-ethylphenyl)phosphine oxide

Description

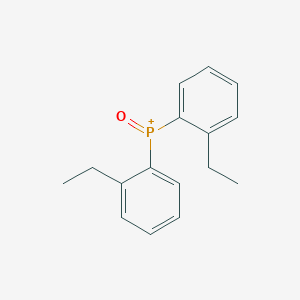

Bis(2-ethylphenyl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-ethylphenyl groups and an oxygen atom. This compound belongs to the class of secondary phosphine oxides, which are widely utilized in catalysis, materials science, and synthetic chemistry due to their unique electronic and steric properties. Its structure combines electron-withdrawing phosphine oxide groups with bulky 2-ethylphenyl substituents, which influence its reactivity, solubility, and coordination behavior.

Properties

Molecular Formula |

C16H18OP+ |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

bis(2-ethylphenyl)-oxophosphanium |

InChI |

InChI=1S/C16H18OP/c1-3-13-9-5-7-11-15(13)18(17)16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3/q+1 |

InChI Key |

NKYWDPOEVPSDJL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1[P+](=O)C2=CC=CC=C2CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Steric and Structural Effects

The steric profile of bis(2-ethylphenyl)phosphine oxide is intermediate compared to other phosphine oxides:

- Bis(2,4,6-trimethylphenyl)phosphine oxide (): Exhibits greater steric congestion due to three methyl groups on each aryl ring, leading to a more rigid molecular geometry. Crystal structure analysis shows that bulky substituents increase torsional angles between aryl groups and the phosphorus center .

- Diphenylphosphine oxide (): Lacks alkyl substituents, resulting in minimal steric hindrance and a planar configuration.

- Bis(2-phenylethyl)phosphine oxide (): The phenylethyl substituents introduce spatial interference similar to 2-ethylphenyl groups, but the extended alkyl chains further reduce reactivity in catalytic applications (e.g., 70–76% yields vs. 81–96% for less bulky analogs) .

Table 1: Steric Parameters of Selected Phosphine Oxides

| Compound | Substituent Bulk | Reactivity in Catalysis (Yield %) |

|---|---|---|

| This compound | Moderate | Data pending* |

| Bis(2-phenylethyl)phosphine oxide | High | 70–76% |

| Diphenylphosphine oxide | Low | >90% |

Electronic and Electrochemical Properties

Phosphine oxides with electron-withdrawing groups or bulky substituents exhibit distinct redox behavior:

- Bis(diphenylphosphine oxide)-fluorene derivatives (): Display irreversible oxidation waves at ~1.05 V vs. reversible oxidation in simpler analogs like SPA-F (1.00 V). The phosphine oxide groups destabilize the oxidized state, reducing reversibility .

Table 2: Oxidation Potentials of Phosphine Oxides

| Compound | Oxidation Potential (V) | Reversibility |

|---|---|---|

| This compound | Not reported | — |

| SPA-F (model compound) | 1.00 | Reversible |

| SPA-2,7-F(POPh₂)₂ | 1.05 | Irreversible |

Binding Affinity and Solubility

- Association Constants (K): Phosphine oxides with hydrogen-bonding groups (e.g., phenol OH) exhibit higher binding to amides (). This compound’s ethyl groups may reduce polarity, lowering solubility in polar solvents but improving it in hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.